Dexamethasone 21-galactoside
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Overview
Description
Dexamethasone 21-galactoside is a derivative of dexamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is formed by the conjugation of dexamethasone with a galactose molecule at the 21st position. The addition of the galactose moiety can potentially alter the pharmacokinetics and pharmacodynamics of dexamethasone, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-galactoside typically involves the conjugation of dexamethasone with a galactose derivative. One common method is the use of glycosylation reactions, where dexamethasone is reacted with a galactose donor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate. The reaction is usually carried out at low temperatures to prevent the degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar glycosylation techniques. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the careful control of temperature, solvent composition, and catalyst concentration. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-galactoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The galactose moiety can be substituted with other sugar derivatives or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases, and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound ketones, while reduction can produce this compound alcohols.
Scientific Research Applications
Dexamethasone 21-galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of sugar conjugation on steroid activity.
Biology: The compound is used to investigate the role of glycosylation in cellular processes and receptor interactions.
Medicine: this compound is explored for its potential therapeutic effects, particularly in reducing inflammation and modulating immune responses.
Industry: The compound is used in the development of drug delivery systems and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of dexamethasone 21-galactoside involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. The galactose moiety may enhance the compound’s solubility and bioavailability, potentially leading to improved therapeutic effects. The molecular targets include cytokines, chemokines, and other inflammatory mediators, which are downregulated to exert anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone 21-galactoside is unique due to the presence of the galactose moiety, which can alter its pharmacokinetics and pharmacodynamics. This modification may enhance its solubility, bioavailability, and potentially reduce side effects compared to its parent compound, dexamethasone. The conjugation with galactose also opens up new avenues for targeted drug delivery and improved therapeutic outcomes.
Properties
CAS No. |
92901-23-0 |
---|---|
Molecular Formula |
C28H39FO10 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21+,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
InChI Key |
CBHWNVHRXOVHJV-URWONLMNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Origin of Product |
United States |
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